methyl(1H-1,2,3-triazol-4-ylmethyl)amine
Description
Significance of the 1,2,3-Triazole Core
The 1,2,3-triazole is a five-membered aromatic ring system containing three adjacent nitrogen atoms and two carbon atoms. guidechem.comchemeurope.com This structural motif is a prominent pharmacophore in medicinal chemistry due to its unique physicochemical properties. nih.gov The triazole ring is exceptionally stable, showing resistance to hydrolysis, oxidation, and reductive cleavage. guidechem.comresearchgate.net Its atoms are sp2 hybridized, and the delocalization of 6π electrons confers significant aromatic character. guidechem.commdpi.com
The 1,2,3-triazole moiety is considered a bioisostere for various functional groups, including amides, esters, and carboxylic acids, capable of participating in hydrogen bonding and dipole interactions, which allows it to bind effectively with biological targets. nih.govresearchgate.net This ability to mimic other functional groups while often improving stability and metabolic profiles has made it a privileged structure in drug discovery. researchgate.nettandfonline.com Consequently, the 1,2,3-triazole core is found in a wide array of compounds investigated for antimicrobial, anticancer, anti-inflammatory, and antiviral activities. tandfonline.comwisdomlib.orgnih.gov
Table 1: Physicochemical Properties of the Parent 1H-1,2,3-Triazole Ring
| Property | Value |
|---|---|
| Molecular Formula | C₂H₃N₃ |
| Molar Mass | 69.065 g/mol |
| Appearance | Colorless Liquid |
| Density | 1.192 g/cm³ |
| Melting Point | 23-25 °C |
| Boiling Point | 203 °C |
| Solubility in Water | Very soluble |
| Acidity (pKa) | 9.4 |
| Basicity (pKb) | 1.2 |
Data sourced from multiple references. guidechem.comchemeurope.comwikipedia.org
Structural Context and Potential of Methyl(1H-1,2,3-triazol-4-ylmethyl)amine as a Building Block
This compound integrates the stable 1,2,3-triazole ring with a reactive methylamine (B109427) side chain via a methylene (B1212753) bridge. This specific arrangement of functional groups makes it a highly versatile building block, or synthon, in organic synthesis.
The primary amine of the methylamine group serves as a nucleophile, readily participating in reactions to form amides, sulfonamides, and other derivatives. The triazole ring itself contains nucleophilic nitrogen atoms that can undergo alkylation and other electrophilic substitutions. nih.gov This dual reactivity allows for the construction of more complex molecular architectures. Compounds with a 1,2,3-triazole-4-amine structure are recognized as convenient starting materials for creating fused heterocyclic systems, such as triazolo-annulated pyridines and azines. researchgate.netsemanticscholar.org The presence of both hydrogen bond donors (the NH group of the amine) and multiple hydrogen bond acceptors (the nitrogen atoms of the triazole ring) facilitates its interaction with other molecules, a key feature in supramolecular chemistry and medicinal agent design. vulcanchem.com
Evolution of Research Perspectives on Triazole-Based Compounds
The study of triazoles dates back to the 19th century, but research accelerated dramatically with the advent of "click chemistry" in the early 2000s. frontiersin.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provided an exceptionally reliable and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govfrontiersin.org This breakthrough transformed the 1,2,3-triazole from a relatively specialized heterocycle into a widely used molecular linker and scaffold. nih.gov
Initially valued for its stability and use as a peptide bond mimic, the role of the triazole has expanded. Researchers now recognize that the 1,2,3-triazole ring is not merely a passive linker but an active pharmacophore that can engage with biological targets through various non-covalent interactions. nih.govthieme-connect.com Modern research leverages the triazole core to create hybrid molecules, where the triazole links different pharmacologically active fragments to produce compounds with novel or enhanced biological activities. nih.govnih.gov The continued development of synthetic methodologies, including greener and more efficient microwave-assisted syntheses, ensures that triazole-based compounds will remain a focal point of innovation in medicinal chemistry, materials science, and beyond. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(2H-triazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-5-2-4-3-6-8-7-4/h3,5H,2H2,1H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLBZDSZDMPXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Studies for Methyl 1h 1,2,3 Triazol 4 Ylmethyl Amine and Its Analogs
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Principles in Triazolyl-Amine Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, providing a highly efficient and reliable method for the synthesis of 1,2,3-triazoles, including methyl(1H-1,2,3-triazol-4-ylmethyl)amine and its analogs. rsc.orgrgmcet.edu.in This reaction involves the coupling of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to yield the corresponding 1,4-disubstituted 1,2,3-triazole with high regioselectivity and yield. frontiersin.orgtandfonline.com The foundational work on the thermal 1,3-dipolar cycloaddition between azides and alkynes was laid by Huisgen, though this method often required elevated temperatures and resulted in a mixture of 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org The introduction of copper(I) catalysis by Sharpless and Meldal revolutionized this transformation, enabling it to proceed under mild, often aqueous conditions at room temperature with exceptional control over the product's regiochemistry. tandfonline.comresearchgate.netias.ac.in
Regioselective Synthesis via 1,3-Dipolar Cycloaddition
The CuAAC reaction is a prime example of a 1,3-dipolar cycloaddition, a reaction class that involves a 1,3-dipole (the azide) reacting with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. wikipedia.orgyoutube.com In the context of synthesizing compounds like this compound, the key feature of the copper-catalyzed variant is its remarkable regioselectivity. The reaction exclusively yields the 1,4-disubstituted triazole isomer, a direct consequence of the copper-mediated reaction mechanism. rsc.orgmdpi.com
The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the 1,4-disubstituted triazole product after protonolysis. This catalytic cycle contrasts with the concerted mechanism of the uncatalyzed thermal Huisgen cycloaddition, which lacks regiocontrol. frontiersin.orgorganic-chemistry.org The high fidelity of the CuAAC in producing a single regioisomer is a significant advantage in targeted synthesis, ensuring the precise placement of the methylaminomethyl group at the 4-position of the triazole ring.
Ligand-Accelerated Protocols for Enhanced Reaction Kinetics and Yields (e.g., Tris(benzyltriazolylmethyl)amine (TBTA) mediation)
While the initial CuAAC protocols were highly effective, the development of specialized ligands has further enhanced the reaction's kinetics and yields. nih.gov Copper(I) can be unstable in solution, particularly in aqueous and aerobic media, where it can disproportionate or be oxidized to the inactive copper(II) state. nih.govacs.org Ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state and accelerating the reaction rate. nih.gov
One of the most prominent and widely used ligands is Tris(benzyltriazolylmethyl)amine (TBTA). broadpharm.com TBTA is a tetradentate ligand that chelates the copper(I) ion, protecting it from oxidation and aggregation, thereby maintaining its catalytic activity. nih.govnih.gov The use of TBTA and similar ligands has been shown to significantly accelerate the CuAAC reaction, allowing for lower catalyst loadings and shorter reaction times. nih.govresearchgate.net The structure of the ligand can be tailored to influence the catalyst's properties, including its solubility and reactivity in different solvent systems. nih.govrsc.org For instance, water-soluble analogs of TBTA have been developed to improve performance in aqueous bioconjugation reactions. nih.gov The mechanism of ligand acceleration is complex and can involve multiple factors, including increasing the electron density at the copper center, which facilitates the cycloaddition process. nih.govacs.org
Multi-Component Reaction Strategies for Direct Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to synthesizing complex molecules like triazolyl-amines. nih.govmdpi.com For the synthesis of this compound and its analogs, MCRs can streamline the synthetic process by avoiding the isolation of intermediates, thereby saving time, resources, and reducing waste. tandfonline.comacs.org
A common multi-component strategy for 1,4-disubstituted 1,2,3-triazoles involves the in situ generation of an organic azide from an alkyl or benzyl (B1604629) halide and sodium azide, which then reacts with a terminal alkyne in the presence of a copper(I) catalyst. organic-chemistry.orgacs.org This one-pot approach is particularly advantageous when dealing with potentially unstable or low molecular weight azides. organic-chemistry.org Such strategies have been successfully employed to synthesize a variety of triazole derivatives in good to excellent yields. acs.orgresearchgate.net The design of MCRs can be highly sophisticated, leading to the formation of densely functionalized triazole products in a single step. nih.gov
Optimization of Reaction Conditions (e.g., temperature, catalyst loading, solvent systems)
The efficiency of the CuAAC reaction is highly dependent on the optimization of various reaction parameters, including temperature, catalyst loading, and the choice of solvent. While many CuAAC reactions proceed efficiently at room temperature, in some cases, gentle heating may be employed to increase the reaction rate, particularly with less reactive substrates. frontiersin.orgresearchgate.net
The catalyst loading is another critical factor. The development of highly active catalytic systems, often involving accelerating ligands, has enabled a significant reduction in the amount of copper required, with some protocols using catalyst loadings in the parts-per-million (ppm) range. rsc.orgrsc.orgresearchgate.net Minimizing the copper catalyst is not only economically beneficial but also crucial in applications where residual copper in the final product is a concern, such as in pharmaceuticals. acs.org
The choice of solvent system can profoundly impact the reaction's outcome. researchgate.net The CuAAC reaction has been successfully performed in a wide range of solvents, from polar aprotic solvents like DMF and DMSO to alcohols and aqueous mixtures. researchgate.netnih.gov The ideal solvent depends on the solubility of the substrates and the catalyst system. The use of aqueous media is particularly attractive from a green chemistry perspective. nih.govmdpi.com The performance in aqueous systems can be enhanced through the use of water-soluble ligands or surfactants. rsc.org
Table 1: Comparison of Reaction Conditions for CuAAC Synthesis
| Parameter | Typical Range/Options | Considerations | References |
|---|---|---|---|
| Temperature | Room Temperature to ~80°C | Higher temperatures can increase reaction rates but may lead to side reactions or decomposition of sensitive substrates. Room temperature is often sufficient. | frontiersin.orgorganic-chemistry.org |
| Catalyst Loading | 0.1 mol% to 10 mol% (can be in ppm range with efficient ligands) | Lower catalyst loading is desirable for cost and purity. Ligand choice significantly impacts the required loading. | acs.orgrsc.orgrsc.org |
| Solvent Systems | t-BuOH/H₂O, DMF, DMSO, CH₃CN, Ethanol, Aqueous media | Solvent choice affects substrate solubility and catalyst performance. Aqueous systems are environmentally benign. | researchgate.netorganic-chemistry.orgnih.gov |
| Copper Source | CuSO₄/Sodium Ascorbate (B8700270), CuI, CuBr | In situ reduction of Cu(II) with sodium ascorbate is common. Cu(I) salts can be used directly, often with a stabilizing ligand. | rgmcet.edu.inwikipedia.org |
Alternative Cycloaddition and Cyclocondensation Routes
While the CuAAC is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles, other synthetic routes exist. The original Huisgen 1,3-dipolar cycloaddition, conducted under thermal conditions without a metal catalyst, can be used but generally lacks regioselectivity, yielding a mixture of 1,4- and 1,5-isomers, and requires higher temperatures. nih.govresearchgate.net For the specific synthesis of 1,5-disubstituted triazoles, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a complementary method that provides the opposite regioselectivity to CuAAC. organic-chemistry.org
Furthermore, various metal-free multi-component reactions have been developed for the synthesis of substituted 1,2,3-triazoles. researchgate.netmdpi.com Cyclocondensation reactions represent another approach. For instance, the Wolff cyclocondensation of α-diazoketones with amines can be an efficient method for producing highly functionalized 1,2,3-triazoles. rsc.org Other strategies involve the use of iodine-mediated reactions of N-tosylhydrazones with sodium azide. organic-chemistry.org These alternative methods can be valuable when the desired substitution pattern is not accessible through the standard CuAAC reaction or when metal-free conditions are required.
Implementation of Green Chemistry Techniques (e.g., Microwave-Assisted Synthesis, Aqueous Media)
In recent years, there has been a significant push to develop more environmentally friendly and sustainable methods for the synthesis of 1,2,3-triazoles, aligning with the principles of green chemistry. nih.govbenthamdirect.comrsc.org This includes the use of greener solvents, alternative energy sources, and recyclable catalysts. rsc.org
The use of aqueous media as a solvent for CuAAC is a prime example of a green chemistry approach. nih.govconsensus.app Water is non-toxic, non-flammable, and inexpensive. The efficiency of CuAAC in water can be excellent, and in some cases, the use of water can even accelerate the reaction. rsc.org The development of water-soluble ligands and surfactants has further expanded the scope of CuAAC in aqueous environments. rsc.orgconsensus.app Other green solvents, such as glycerol (B35011) and deep eutectic solvents, have also been successfully employed. acs.orgmdpi.comconsensus.app
Microwave-assisted synthesis is another green technique that has been applied to the synthesis of 1,2,3-triazoles. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields and purities by minimizing the formation of side products. rgmcet.edu.innih.gov This rapid and efficient heating can be particularly advantageous for high-throughput synthesis. The combination of green solvents and microwave assistance represents a powerful and sustainable approach to the synthesis of this compound and its analogs.
Table 2: Overview of Green Chemistry Approaches in Triazole Synthesis
| Technique | Description | Advantages | References |
|---|---|---|---|
| Aqueous Media | Using water as the primary solvent for the reaction. | Environmentally benign, non-toxic, non-flammable, and can enhance reaction rates. | rsc.orgnih.govconsensus.app |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to heat the reaction mixture. | Drastically reduced reaction times, often improved yields, and cleaner reaction profiles. | rgmcet.edu.innih.gov |
| Glycerol/Deep Eutectic Solvents | Employing biodegradable and low-volatility solvents. | Sustainable solvent choice, potential for catalyst recycling. | mdpi.comconsensus.app |
| Reusable Catalysts | Using catalysts immobilized on solid supports (e.g., silica (B1680970), polymers). | Facilitates catalyst recovery and reuse, minimizes metal contamination in the product. | ias.ac.inorganic-chemistry.org |
Reaction Mechanism Elucidation and Intermediates Characterization
The synthesis of this compound and its analogs, predominantly achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has been the subject of extensive mechanistic investigation. Understanding the reaction pathway and the nature of the intermediates is crucial for optimizing reaction conditions and controlling regioselectivity. Both experimental and computational studies have provided significant insights into the catalytic cycle, revealing a complex interplay of catalyst and substrate coordination.
The generally accepted mechanism for the CuAAC reaction, often referred to as a "click reaction," involves a series of steps beginning with the coordination of the copper(I) catalyst to the terminal alkyne. aatbio.comacs.org This interaction facilitates the deprotonation of the alkyne, leading to the formation of a critical copper acetylide intermediate. aatbio.commdpi.com The azide then coordinates to this copper center, setting the stage for the cycloaddition. The reaction proceeds through a six-membered metallacycle intermediate which then undergoes ring contraction and subsequent protonolysis to yield the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst. mdpi.comacs.org
A central point of discussion in the mechanistic elucidation has been the nature of the catalytically active copper species. While initial hypotheses centered on mononuclear copper complexes, substantial evidence from kinetic, computational, and experimental studies now points towards the significant role, and in some cases, the kinetic superiority, of dinuclear (or bimetallic) copper intermediates. nih.gov
Key Intermediates and Mechanistic Pathway
Research has led to the identification and, in some cases, the isolation of crucial intermediates within the CuAAC catalytic cycle. These findings have refined the mechanistic understanding from a simple catalytic loop to a more intricate process.
Copper Acetylide Formation: The first step is the reaction of the Cu(I) catalyst with the terminal alkyne. This can form either a mononuclear copper acetylide or proceed to form a more complex bimetallic σ,π-alkynyl intermediate, which is considered a key step in the classic Fokin mechanism. aatbio.comnih.govacs.org
Dinuclear Copper Intermediates: A significant advancement was the isolation and characterization of a π,σ-bis(copper) acetylide. nih.gov Kinetic studies have demonstrated that these dinuclear species are involved in a kinetically favored pathway compared to their mononuclear counterparts. nih.gov The reaction of this bimetallic acetylide with an azide leads to the formation of the triazole.
Metallacycle Intermediate: Following the coordination of the azide to the copper acetylide complex, a six-membered metallacycle is formed. mdpi.comacs.org Computational studies, particularly Density Functional Theory (DFT), have been instrumental in modeling this transient species. acs.orgsemnan.ac.ir However, attempts to optimize the geometry of this metallacycle in some systems have been challenging, suggesting it may be a short-lived or high-energy intermediate that rapidly converts to the subsequent species. acs.org
Copper Triazolide (Resting State): After the cycloaddition is complete but before protonolysis, a copper-triazolide species is formed. A bis(metallated) triazole complex has been successfully isolated and identified as the resting state of the catalytic cycle, particularly when dinuclear catalysts are employed. nih.gov
The final step involves protonolysis of the copper-triazolide intermediate, which releases the final 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. acs.org
Characterization Studies
A combination of advanced analytical techniques and computational modeling has been essential for elucidating the CuAAC mechanism.
Spectroscopic and Crystallographic Analysis: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided direct evidence for the structure of certain intermediates. For instance, in related triazole syntheses, a cesium-chelated intermediate that dictates regioselectivity was definitively characterized using these methods. acs.org
Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) have been successfully used to capture and characterize crucial intermediates, such as nanocluster-π-alkyne complexes, providing tangible evidence for species that are otherwise difficult to isolate. acs.org
Kinetic Analysis: Detailed kinetic profiles have been crucial in comparing the catalytic activity of different proposed species. For example, kinetic experiments clearly showed a significant rate acceleration when a pre-formed bimetallic copper complex was used as the catalyst compared to a mononuclear species, supporting the dinuclear pathway as kinetically dominant. nih.gov
Computational Chemistry: DFT calculations have become indispensable for mapping the entire reaction energy landscape. These studies allow for the characterization of transition states and intermediates that are too fleeting to be observed experimentally. acs.orgsemnan.ac.ir Computational models have been used to compare stepwise versus concerted cycloaddition pathways and to explain the origins of the high regioselectivity for the 1,4-disubstituted product typical of the CuAAC reaction. acs.orgsemnan.ac.ir
The table below summarizes key intermediates that have been proposed and characterized in the synthesis of 1,2,3-triazoles via the CuAAC reaction.
| Intermediate | Proposed Role | Method of Characterization | Key Findings |
| Mononuclear Copper Acetylide | Initial activated alkyne species | Postulated in early mechanisms, supported by general organometallic principles | Reactive towards azides, but may require an additional copper source for high efficiency. nih.gov |
| π,σ-Bis(copper) Acetylide | Kinetically favored catalytically active complex | Isolation and structural characterization, Kinetic studies | Demonstrates significantly higher reactivity than mononuclear counterparts. nih.gov |
| Six-Membered Metallacycle | Cycloaddition transition structure/intermediate | Computational modeling (DFT) | Results from azide coordination to the copper acetylide prior to C-N bond formation. acs.org |
| Bis(metallated) Triazole | Resting state of the catalytic cycle | Isolation and structural characterization | Identified as the species the catalyst resides in before product release and re-entry into the cycle. nih.gov |
| Nanocluster-π-Alkyne Complex | Activated alkyne intermediate | MALDI-MS, 1H NMR, UV-vis, FT-IR, DFT | Characterized in systems using Au-Cu nanocluster catalysts, showing alkyne activation via π-complexation. acs.org |
| Cesium-Chelated Z-Enolate | Regioselectivity-directing intermediate | X-ray Crystallography, NMR Spectroscopy | Characterized in a specific triazole synthesis, demonstrating how counter-ions can form stable, characterizable intermediates. acs.org |
This body of research indicates that while the fundamental steps of the CuAAC reaction are well-established, the precise nature of the catalytically active species and intermediates can be highly dependent on the specific ligands, solvents, and reaction conditions employed. The ongoing debate between mononuclear and dinuclear pathways highlights the complexity of the catalytic system.
Comprehensive Spectroscopic and Structural Elucidation of Methyl 1h 1,2,3 Triazol 4 Ylmethyl Amine Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis (e.g., 1H, 13C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of triazole derivatives in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, provides definitive information on connectivity and substitution patterns on the triazole ring. rsc.org
For 1,4-disubstituted 1,2,3-triazoles, the proton on the C5 of the triazole ring typically appears as a singlet in the ¹H NMR spectrum. For instance, in 1-(1H-1,2,3-triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives, this triazole proton (H-15) is observed as a singlet at approximately δ 8.07 ppm. arkat-usa.org The methylene (B1212753) protons adjacent to the triazole ring (H-10) also appear as a singlet around δ 5.88 ppm. arkat-usa.org
In N-substituted 1,2,3-triazoles, the chemical shifts of the triazole ring protons and carbons are influenced by the nature of the substituent. For example, in a series of N1-, N2-, and N3-substituted 1,2,3-triazole derivatives, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) were essential for unambiguous structural assignment. researchgate.net The lack of correlation between the methylene protons of the substituent and the C4 and C5 carbons of the triazole ring can confirm the position of substitution. researchgate.net
The ¹³C NMR spectra of 1,4-disubstituted 1,2,3-triazoles show characteristic signals for the triazole ring carbons. For example, in a derivative of pyrazolo[3,4-b]quinoline, the C15 of the triazole ring resonates at δ 125.7 ppm, while the substituted C11 appears at δ 143.3 ppm. arkat-usa.org HMBC correlations are crucial for assigning these quaternary carbons. arkat-usa.org
The table below summarizes typical ¹H and ¹³C NMR chemical shifts for protons and carbons in environments analogous to those in methyl(1H-1,2,3-triazol-4-ylmethyl)amine, based on data from related structures.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference Compound |
| Triazole C-H | ~7.7 - 8.1 | ~120 - 126 | 1-(1H-1,2,3-triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives arkat-usa.org |
| Triazole C-CH₂ | - | ~143 - 145 | 1-(1H-1,2,3-triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives arkat-usa.org |
| -CH₂-N | ~3.8 - 4.5 | ~40 - 50 | General range for similar structures |
| N-CH₃ | ~2.5 | ~35 | General range for similar structures |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group and Molecular Vibration Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within triazole derivatives. The interpretation of these spectra is often aided by computational methods to assign the observed vibrational modes. urfu.rumdpi.com
The FTIR spectra of 1,2,3-triazole derivatives exhibit characteristic absorption bands. The N-H stretching vibrations of the triazole ring are typically observed in the region of 3100-3200 cm⁻¹. The C-H stretching vibrations of the triazole ring and any aliphatic or aromatic substituents are generally found between 2900 and 3100 cm⁻¹. mdpi.com
Ring stretching vibrations of the 1,2,3-triazole moiety usually appear in the 1400-1600 cm⁻¹ region. mdpi.com For instance, a band at 1531 cm⁻¹ has been assigned to a triazole ring deformation. ufv.br The C=N stretching vibrations within the triazole ring can also be identified in this region. nih.gov
The presence of an amine group, as in this compound, would give rise to N-H stretching vibrations. Asymmetric and symmetric NH₂ stretching bands are expected in the 3300-3500 cm⁻¹ range. nih.gov The N-H bending (scissoring) vibration typically appears around 1600-1650 cm⁻¹.
Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the triazole ring are often more intense in the Raman spectrum. For 1,2,3-triazole, bands related to ring deformations have been observed in the Raman spectrum. ufv.br
The following table presents a summary of characteristic vibrational frequencies for functional groups found in and related to this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| N-H (Triazole) | Stretching | 3100 - 3200 | FTIR, Raman |
| C-H (Triazole) | Stretching | ~3100 | FTIR, Raman |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | FTIR, Raman |
| N-H (Amine) | Asymmetric & Symmetric Stretching | 3300 - 3500 | FTIR |
| N-H (Amine) | Bending (Scissoring) | 1600 - 1650 | FTIR |
| C=N (Triazole) | Stretching | 1400 - 1600 | FTIR, Raman |
| Triazole Ring | Ring Stretching/Deformation | 1400 - 1550 | FTIR, Raman |
High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Elemental Composition and Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is an indispensable technique for confirming the elemental composition and molecular weight of newly synthesized compounds. mdpi.com This method provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas.
For 1,2,3-triazole derivatives, the protonated molecule [M+H]⁺ is commonly observed in the positive ion mode of ESI-MS. researchgate.netmdpi.com The high-resolution data for this ion can be used to confirm the elemental composition with a high degree of confidence.
The fragmentation patterns of 1,2,3-triazoles in the mass spectrometer can provide further structural information. A characteristic fragmentation pathway for 1,2,3-triazoles involves the loss of a neutral nitrogen molecule (N₂). rdd.edu.iq Other fragmentation processes may involve cleavage of the substituents from the triazole ring. The fragmentation of 1,2,3-triazoles is highly dependent on the nature and position of the substituents. rdd.edu.iq
For this compound, the expected exact mass for the protonated molecule [C₄H₉N₄]⁺ can be calculated and compared with the experimental value obtained from HRMS.
| Ion | Calculated m/z | Expected Observation |
| [M+H]⁺ | 113.0822 | High-intensity peak in positive ESI mode |
| [M+Na]⁺ | 135.0641 | Often observed as an adduct |
| [M-N₂ +H]⁺ | 85.0716 | Potential fragment ion |
The use of tandem mass spectrometry (MS/MS) can further elucidate the fragmentation pathways by isolating the parent ion and inducing its fragmentation.
Single-Crystal X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions (e.g., hydrogen bonding networks, π-stacking)
The 1,2,3-triazole ring is known to be a planar system. In the crystal structure of 1,4-disubstituted 1,2,3-triazoles, the substituents can adopt various orientations relative to the triazole ring. For example, in (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, the angle between the planes of the triazole and benzene (B151609) rings is 16.54(11)°.
Hydrogen bonding is a prominent intermolecular interaction in the crystal structures of triazole derivatives, particularly those containing N-H and other hydrogen bond donor/acceptor groups. mdpi.com The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. In molecules containing amine groups, the N-H protons can act as hydrogen bond donors, leading to the formation of extended hydrogen-bonding networks.
π-stacking interactions between the aromatic triazole rings and other aromatic substituents are also commonly observed in the solid state. These interactions contribute to the stability of the crystal lattice. For instance, centrosymmetric π-π stacking interactions have been observed between triazole and benzene rings with a ring-centroid separation of 3.895(1) Å.
The table below provides representative crystallographic data for a related 1,4-disubstituted 1,2,3-triazole derivative.
| Parameter | Value | Reference Compound |
| Crystal System | Monoclinic | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate |
| Space Group | P2₁/n | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate |
| a (Å) | 5.5178 (5) | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate |
| b (Å) | 23.650 (2) | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate |
| c (Å) | 10.287 (2) | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate |
| β (°) | 91.841 (14) | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate |
| V (ų) | 1341.8 (3) | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate |
| Z | 4 | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate |
Analysis of the crystal packing of such derivatives often reveals a complex network of C-H···N, C-H···O, and C-H···π interactions, in addition to π-π stacking, which collectively stabilize the solid-state structure.
Chemical Reactivity and Transformation Studies of Methyl 1h 1,2,3 Triazol 4 Ylmethyl Amine
Oxidation and Reduction Processes of the Triazole Ring and Amine Moiety
The 1,2,3-triazole ring is generally characterized by its high degree of stability, rendering it resistant to both oxidation and reduction under mild conditions. This stability is a hallmark of its aromatic character. frontiersin.org However, under more forceful conditions, transformations can be induced. The thermal decomposition of certain 1,2,3-triazole derivatives, for instance, can lead to the cleavage of the ring system with the extrusion of molecular nitrogen (N₂). wikipedia.org While not a controlled oxidation or reduction in the typical synthetic sense, this process fundamentally involves redox changes. For example, studies on polynitro-aryl-1,2,3-triazoles have shown that they decompose at elevated temperatures, a process that can be either exothermic or endothermic depending on the nature of the ring-breaking reactions. researchgate.net
The amine moiety, in contrast, is more susceptible to classical oxidation and reduction reactions. The primary amine group in methyl(1H-1,2,3-triazol-4-ylmethyl)amine can be oxidized to form various products such as imines, oximes, or, with further oxidation, nitro compounds, although specific studies on this molecule are not prevalent. Conversely, while the amine nitrogen is already in a reduced state, the potential for reductive amination exists if the compound were to be reacted with carbonyls.
Nucleophilic and Electrophilic Substitution Reactions
The 1,2,3-triazole ring can participate in both nucleophilic and electrophilic substitution reactions, though its reactivity is influenced by the substituents present. The triazole ring is electron-deficient, which generally makes it more amenable to nucleophilic attack, particularly when activated with an electron-withdrawing group or when a good leaving group is present on the ring. For instance, 5-chloro-2,3-diphenyltetrazolium salts react with primary and secondary amines via nucleophilic substitution. nih.gov In the context of this compound, direct nucleophilic substitution on the unsubstituted triazole ring would be challenging.
Electrophilic substitution on the triazole ring is generally difficult due to its electron-deficient nature. When such reactions do occur, they typically require harsh conditions and the position of substitution is directed by the existing substituents.
The amine group of this compound is a primary nucleophile. It can readily react with a variety of electrophiles. Common reactions would include acylation with acyl chlorides or anhydrides to form amides, alkylation with alkyl halides, and reaction with carbonyl compounds to form Schiff bases, which can be subsequently reduced to secondary amines. The synthesis of various 1,2,4-triazole (B32235) derivatives has been achieved through the nucleophilic reaction of primary amines. rsc.org
Investigation of Hydrogen Bonding and its Influence on Molecular Association and Reactivity
Hydrogen bonding plays a crucial role in the molecular association and reactivity of this compound. The molecule possesses several sites capable of acting as hydrogen bond donors and acceptors. The N-H of the triazole ring and the N-H bonds of the primary amine are potential hydrogen bond donors. The nitrogen atoms of the triazole ring (at positions 2 and 3) and the nitrogen of the amine group can act as hydrogen bond acceptors. researchgate.net
These interactions can lead to the formation of intermolecular hydrogen-bonded networks, influencing the compound's physical properties such as melting point and solubility. In the solid state, such interactions are pivotal in determining the crystal packing. Studies on other 1,2,3-triazole derivatives have demonstrated the formation of extensive hydrogen-bonding networks. For example, in some fluorinated 1,2,3-triazole derivatives, N-H⋯O hydrogen bonds connect neighboring molecules into chains. rsc.org The C-H bond of the triazole ring can also participate in weaker C-H⋯X hydrogen bonds. rsc.org
The presence of hydrogen bonding can also influence the chemical reactivity of the molecule. By forming hydrogen bonds with reactants or catalysts, the activation energy of a reaction can be lowered. Furthermore, the solvent's ability to form hydrogen bonds with the molecule can affect reaction rates and equilibria. The interplay between the two tautomeric forms of the 1,2,3-triazole ring (1H and 2H) is also influenced by hydrogen bonding in different phases. nih.govnih.gov
Thermodynamic and Kinetic Aspects of Chemical Transformations
The thermodynamic and kinetic aspects of reactions involving this compound are essential for understanding and predicting its chemical behavior. Thermodynamic data provides insight into the feasibility of a reaction, while kinetic data describes the rate at which it proceeds.
The kinetics of reactions involving 1,2,3-triazoles are often studied to optimize reaction conditions and understand reaction mechanisms. The well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction used to synthesize 1,4-disubstituted 1,2,3-triazoles, has been the subject of extensive kinetic studies to elucidate the catalytic cycle and the factors influencing the reaction rate. nih.gov For this compound, kinetic investigations of its reactions, such as N-alkylation or acylation of the amine group, would provide valuable information on its nucleophilicity and the influence of the triazole moiety on the reactivity of the side chain.
Below is a table summarizing the types of thermodynamic data that have been experimentally determined for related nitro-substituted 1,2,3-triazole compounds, illustrating the kind of information that would be relevant for a complete understanding of the title compound's chemical transformations.
| Thermodynamic Parameter | 1-ethyl-4-nitro-1,2,3-triazole | 1-methyl-4-nitro-1,2,3-triazole | 2-methyl-4-nitro-1,2,3-triazole |
| Studied Temperature Range (K) | 5 - 370 | 5 - 370 | 5 - 370 |
| Standard Enthalpy of Formation (crystalline, 298.15 K) | Determined | Determined | Determined |
| Standard Enthalpy of Sublimation | Measured | Measured | - |
| Standard Enthalpy of Formation (gaseous) | Evaluated | - | Determined |
| Saturated Vapor Pressure | Measured (313-344 K) | Measured (329-363 K) | - |
| This table is based on data for analogous compounds and is for illustrative purposes. researchgate.net |
Derivatization and Functionalization Strategies of the Methyl 1h 1,2,3 Triazol 4 Ylmethyl Amine Scaffold
N-Alkylation and Acylation Chemistry of Amine and Triazole Nitrogen Atoms
The presence of both a primary amine and three nitrogen atoms within the triazole ring offers multiple sites for N-alkylation and N-acylation. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions and the nature of the substrates.
Alkylation of 1,2,4-triazoles, a related class of isomers, has been shown to yield a mixture of N-1 and N-4 alkylated products, with the ratio depending on the base and alkylating agent used. researchgate.net For 1,2,3-triazoles, alkylation can potentially occur at the N-1, N-2, or N-3 positions of the triazole ring, in addition to the exocyclic amine. The use of specific bases and solvents can direct the alkylation to a desired nitrogen atom. For instance, the conversion of (1H)-1,2,4-triazole to its sodium salt followed by reaction with iodomethane (B122720) has been utilized for methylation. researchgate.net A similar strategy could be envisioned for the selective alkylation of the triazole ring in the title compound.
Acylation reactions also provide a means to functionalize both the amine and the triazole ring. The reaction of methyl 5-amino-1H- nih.govresearchgate.netresearchgate.nettriazole-3-carboxylate with acetic anhydride (B1165640) proceeds regioselectively to give the 1-acetyl derivative. nih.gov Diacetylation can be achieved under more forcing conditions, leading to products acetylated on both a ring nitrogen and the exocyclic amine. nih.gov These findings suggest that by carefully controlling the reaction conditions, selective acylation of either the amine or the triazole nitrogens of methyl(1H-1,2,3-triazol-4-ylmethyl)amine could be achieved.
A streamlined, three-step reaction methodology involving N-alkylation has been reported for the synthesis of a 6-((1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-one system. researchgate.net This process begins with the N-alkylation of polyfunctionalized 1H-pyrroles with propargyl bromide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, and subsequent cyclocondensation. researchgate.net While this example involves the formation of the triazole ring after N-alkylation of a different heterocyclic core, it highlights the utility of N-alkylation reactions in building complex molecules incorporating the (1H-1,2,3-triazol-4-yl)methyl moiety. researchgate.net
Table 1: Examples of N-Alkylation and Acylation Reactions on Triazole Scaffolds
| Starting Material | Reagent | Product(s) | Key Findings | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole (B32235) | 4-Nitrobenzyl halides | 1- and 4-alkylated isomers | Regioselectivity of 90:10 (1- vs 4-isomer) was consistently observed. | researchgate.net |
| Methyl 5-amino-1H- nih.govresearchgate.netresearchgate.nettriazole-3-carboxylate | Acetic anhydride (20°C) | Methyl 1-acetyl-5-amino-1H- nih.govresearchgate.netresearchgate.nettriazole-3-carboxylate | Fully regioselective monoacetylation on the triazole ring. | nih.gov |
| Methyl 5-amino-1H- nih.govresearchgate.netresearchgate.nettriazole-3-carboxylate | Acetic anhydride (boiling) | Methyl 1-acetyl-3-(acetylamino)-1H- nih.govresearchgate.netresearchgate.nettriazole-5-carboxylate and Methyl 1-acetyl-5-(acetylamino)-1H- nih.govresearchgate.netresearchgate.nettriazole-3-carboxylate | Diacetylation occurs on both the ring and exocyclic amine. | nih.gov |
| Polyfunctionalized 1H-pyrroles | Propargyl bromide | N-propargylated 1H-pyrroles | Serves as a precursor for CuAAC to form a triazolyl derivative. | researchgate.net |
Introduction of Diverse Substituents on the Triazole Ring and Alkyl Chain (e.g., phosphinate, phosphate, aryl, ferrocenyl groups)
A significant strategy for modifying the properties of the this compound scaffold is the introduction of various functional groups onto the triazole ring and the adjacent alkyl chain. This is often achieved through the versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the facile connection of diverse molecular fragments.
Phosphinate and Phosphate Groups: An efficient method has been developed for the synthesis of (1,2,3-triazol-4-yl)methyl phosphinates and phosphates via the CuAAC reaction of organic azides with prop-2-ynyl phosphinate or prop-2-ynyl phosphate. nih.gov This approach provides a direct route to introduce phosphorus-containing moieties, which are of interest for their potential biological activities. The synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methyl diphenylphosphinate (B8688654) was optimized with respect to reaction parameters, demonstrating the practicality of this method. nih.gov Furthermore, the synthesis of diethyl [(4-{(1H-benzo[d]imidazol-1-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate has been achieved through a similar "click chemistry" approach, showcasing the introduction of a phosphonate (B1237965) group onto a more complex derivative. ej-chem.orgresearchgate.net
Aryl Groups: Aryl substituents can be introduced onto the triazole ring through various synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction has been employed in the synthesis of novel 1H-1,2,3-triazole analogs, demonstrating a powerful tool for creating carbon-carbon bonds and introducing aryl diversity. nih.gov Another approach involves the "click" reaction between dihydropyrimidinones bearing a terminal alkynyl group and various substituted aryl azides. nih.govnih.gov This method allows for the synthesis of hybrid molecules with aryl groups appended to the N-1 position of the triazole ring. nih.govnih.gov
Ferrocenyl Groups: The incorporation of a ferrocenyl moiety can impart unique electrochemical and biological properties to the molecule. "Click" reactions between ethynylferrocene (B1143415) and azido (B1232118) derivatives have been successfully used to synthesize mono-, bis-, and tris-1,2,3-ferrocenyltriazoles. nih.gov This strategy allows for the direct attachment of the redox-active ferrocenyl group to the triazole ring. The synthesis of 3-(4-ferrocenyl-1H-1,2,3-triazol-1-yl)cholic acid further illustrates the utility of this approach in creating complex, functional molecules. mdpi.com Ferrocenyl groups can also be incorporated into hybrid structures with other heterocycles, such as 1,2,4-triazoles, to develop potential agrochemicals. researchgate.netresearchgate.net
Table 2: Examples of Substituent Introduction on the Triazole Scaffold
| Substituent Type | Synthetic Method | Example Product | Key Features | Reference |
|---|---|---|---|---|
| Phosphinate/Phosphate | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | (1-Benzyl-1H-1,2,3-triazol-4-yl)methyl diphenylphosphinate | Efficient method for introducing phosphorus-containing groups. | nih.gov |
| Phosphonate | Click Chemistry | Diethyl [(4-{(1H-benzo[d]imidazol-1-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate | Synthesis of biheterocyclic phosphonic glycine (B1666218) analogues. | ej-chem.orgresearchgate.net |
| Aryl | Suzuki-Miyaura Cross-Coupling | 1H-1,2,3-Triazole analogs with various aryl substitutions | Effective for C-C bond formation and diversification. | nih.gov |
| Aryl | Click Reaction | (1-(4-Aryl)-1H-1,2,3-triazol-4-yl)methyl substituted tetrahydropyrimidine-5-carboxylates | Synthesis of hybrid molecules with aryl groups on the triazole nitrogen. | nih.govnih.gov |
| Ferrocenyl | Click Reaction | Mono-, bis-, and tris-1,2,3-ferrocenyltriazoles | Direct attachment of a redox-active ferrocenyl group. | nih.gov |
| Ferrocenyl | Click Reaction | 3-(4-Ferrocenyl-1H-1,2,3-triazol-1-yl)cholic acid | Creation of complex, functional molecules with ferrocene. | mdpi.com |
Synthesis of Hybrid Molecules with Other Heterocyclic Systems
The this compound scaffold serves as an excellent linker for the construction of hybrid molecules, where it connects to other heterocyclic systems. This strategy is widely employed to create novel compounds with potentially synergistic or enhanced biological activities. The 1,2,3-triazole ring is often formed via the CuAAC reaction, which is highly efficient and tolerant of a wide range of functional groups.
Pyrrolo[3,4-d]pyridazinones: A sequential three-step reaction has been developed for the synthesis of 6-((1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-ones. researchgate.net This methodology involves N-alkylation, CuAAC, and a [4+2] cyclization, demonstrating a streamlined approach to complex heterocyclic systems. researchgate.net
Dihydropyrimidinones (DHPMs): Novel hybrid molecules have been synthesized by the "click" reaction of DHPMs bearing a terminal alkyne with various aryl azides. nih.govnih.gov This approach yields (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl substituted tetrahydropyrimidine-5-carboxylates, combining the structural features of both heterocyclic systems. nih.govnih.gov
Benzimidazoles: The synthesis of diethyl [(4-{(1H-benzo[d]imidazol-1-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate has been achieved through a 1,3-dipolar cycloaddition between an α-azidoamino diethyl methylphosphonate (B1257008) and 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole. ej-chem.orgresearchgate.net This reaction selectively produces the 1,4-disubstituted triazole isomer. ej-chem.orgresearchgate.net
Indoles: A facile and highly efficient method for the regioselective synthesis of 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole has been described. researchgate.net This one-pot, three-component reaction utilizes the Cu(I)-catalyzed 1,3-dipolar cycloaddition of in-situ generated alkyne and azides. researchgate.net
Isatins and Phenolic Moieties: New 1,2,3-triazole hybrids containing both an isatin (B1672199) and a phenolic core have been synthesized with high regioselectivity and in excellent yields using a Cu(I)-catalyzed click chemistry approach. mdpi.com
Chiral Schiff Bases: Hybrids of 1,2,3-triazoles and chiral Schiff bases have been synthesized through a Schiff base condensation reaction from a pre-prepared 1,2,3-triazole aldehyde and various primary chiral amines. nih.gov
Table 3: Examples of Hybrid Molecules Incorporating the 1,2,3-Triazole Scaffold
| Linked Heterocycle | Synthetic Approach | Example Hybrid Structure | Reference |
|---|---|---|---|
| Pyrrolo[3,4-d]pyridazinone | Sequential N-alkylation, CuAAC, and [4+2] cyclization | 6-((1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-one system | researchgate.net |
| Dihydropyrimidinone (DHPM) | Click reaction of alkyne-functionalized DHPM with aryl azides | (1-(4-Aryl)-1H-1,2,3-triazol-4-yl)methyl substituted tetrahydropyrimidine-5-carboxylate | nih.govnih.gov |
| Benzimidazole | 1,3-Dipolar cycloaddition (Click Chemistry) | Diethyl [(4-{(1H-benzo[d]imidazol-1-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate | ej-chem.orgresearchgate.net |
| Indole | One-pot, three-component Cu(I)-catalyzed cycloaddition | 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole | researchgate.net |
| Isatin and Phenolic Moiety | Cu(I)-catalyzed click chemistry | (1-(2-(isatin-1-yl)ethyl)-1,2,3-triazol-4-yl)methyl 3,4,5-trihydroxybenzoate | mdpi.com |
| Chiral Schiff Base | Schiff base condensation | Hybrids of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde and chiral amines | nih.gov |
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity: The regioselectivity of reactions involving the 1,2,3-triazole ring is a crucial aspect of their synthesis and functionalization. In the context of the CuAAC reaction, the formation of the 1,4-disubstituted triazole isomer is highly favored. frontiersin.org This high regioselectivity is a key advantage of this "click" chemistry approach. However, other synthetic methods can lead to different isomers. For instance, ruthenium-catalyzed azide-alkyne cycloadditions are known to produce the 1,5-disubstituted triazoles. nih.gov
The alkylation of the triazole ring itself can also present regioselectivity challenges, with the potential for substitution at the N-1, N-2, or N-3 positions. The outcome of these reactions is often dependent on the specific triazole substrate, the alkylating agent, and the reaction conditions. For example, the alkylation of 5-aryl-4-trifluoroacetyltriazoles with benzyl (B1604629) halides in the presence of sodium carbonate in DMF preferentially yields the 2-substituted isomer. nih.gov In contrast, the alkylation of 1,2,4-triazole-3-thiones can occur selectively at the sulfur atom under neutral conditions. researchgate.net
The development of synthetic methods that allow for the regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is also an active area of research. researchgate.net The copper-catalyzed oxidative azide-olefin cycloaddition (OAOC) reaction has been shown to be an efficient method for preparing these highly substituted triazoles with great regioselectivity. researchgate.net
Stereoselectivity: While the inherent chirality of the this compound scaffold is not a feature of the parent molecule unless substituted, derivatization reactions can introduce stereocenters. For instance, the synthesis of chiral hybrids through the reaction of a 1,2,3-triazole aldehyde with chiral amines introduces stereochemistry into the final molecule. nih.gov The stereoselectivity of such reactions would be dependent on the nature of the chiral auxiliary and the reaction conditions.
In the broader context of triazole chemistry, asymmetric synthesis approaches are being developed. For example, palladium-catalyzed enantioselective synthesis of α-amino phosphonates provides a route to chiral phosphonate derivatives that could be incorporated into triazole-containing molecules. ej-chem.org While specific studies on the stereoselective derivatization of the this compound scaffold are not abundant in the provided search results, the principles of asymmetric synthesis could certainly be applied to introduce chirality and control the stereochemical outcome of functionalization reactions.
Coordination Chemistry and Metal Complexation of Triazolylamines
Design Principles for Triazole-Based Chelating Ligands
The design of chelating ligands based on the 1,2,3-triazole scaffold is guided by several key principles that leverage the inherent electronic and structural features of the triazole ring. A primary method for synthesizing these ligands is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry, which allows for the reliable and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. acs.org
The versatility of the triazole ring as a ligand component stems from its multiple nitrogen atoms, which can act as donor sites for metal coordination. The most common coordination mode involves the N3 atom of the triazole ring. By incorporating other donor groups, such as amines, pyridines, or phosphines, into the ligand framework via the "click" reaction, multidentate ligands can be readily synthesized. For instance, reacting an azide (B81097) with a propargylamine (B41283) derivative can yield a bidentate ligand where both the triazole nitrogen and the amine nitrogen can coordinate to a metal center.
The electronic properties of the triazole ring can be tuned by altering the substituents at the N1 and C4 positions. This allows for the fine-tuning of the ligand's donor strength and, consequently, the electronic and redox properties of the resulting metal complexes. The modular nature of the "click" chemistry approach facilitates the creation of a diverse library of ligands with varying steric and electronic properties, enabling the rational design of metal complexes for specific applications.
Complexation with Transition Metal Ions (e.g., Copper(I), Manganese(II), Nickel(II), Cobalt(II), Zinc(II), Rhenium(I))
Triazolylamine ligands form stable complexes with a wide array of transition metal ions. The specific nature of the metal-ligand interaction depends on the metal ion's identity, its oxidation state, and the ligand's denticity and electronic properties.
Copper(I): Copper(I) complexes are of particular interest due to the role of copper in the CuAAC reaction itself. Ligands containing 1,2,3-triazole moieties can stabilize the Cu(I) oxidation state, which is crucial for catalytic activity. The coordination of the triazole nitrogen to the copper center is a key feature in these complexes.
Manganese(II): Manganese(II) complexes with nitrogen-containing ligands, including triazoles, have been investigated for their magnetic properties and catalytic activity in oxidation reactions. The coordination environment around the Mn(II) center is often octahedral, with the triazolylamine ligand providing two or more coordination sites.
Nickel(II) and Cobalt(II): These metal ions readily form complexes with triazole-based ligands. The resulting complexes can exhibit interesting magnetic and electronic properties, including spin-crossover behavior in some cobalt(II) systems. The geometry of these complexes can range from tetrahedral to octahedral, depending on the ligand and reaction conditions.
Zinc(II): Zinc(II), being a d¹⁰ ion, forms diamagnetic complexes. The coordination chemistry of zinc with triazolylamines is often studied to understand the structural aspects of metal-ligand binding without the complexities of d-d electronic transitions. These complexes can also find applications in catalysis. acs.org
Rhenium(I): Rhenium(I) tricarbonyl complexes with diimine ligands containing 1,2,3-triazole units have been synthesized and characterized. These complexes often exhibit interesting photophysical properties, and their electrochemical behavior is influenced by the nature of the triazole ligand.
Stabilization of Metal Oxidation States and Disproportionation Prevention in Catalytic Cycles
A key feature of triazole-based ligands is their ability to stabilize specific metal oxidation states, which is critical for their application in catalysis. The strong σ-donating ability of the triazole ring can increase the electron density at the metal center, thereby stabilizing higher oxidation states. Conversely, the π-acceptor properties of the triazole ring can also play a role in stabilizing lower oxidation states.
Structural Characterization of Metal-Triazolyl-Amine Complexes (e.g., Coordination Geometry, Crystal Packing)
X-ray crystallography is a powerful tool for elucidating the precise three-dimensional structure of metal-triazolylamine complexes. These studies provide valuable information about coordination geometries, bond lengths, bond angles, and intermolecular interactions in the solid state.
Coordination Geometry: The coordination geometry around the metal center is determined by the number of donor atoms from the ligand(s) and the electronic configuration of the metal ion. For example, a bidentate triazolylamine ligand coordinating to a metal ion might lead to a tetrahedral or square planar geometry, while a tridentate ligand could result in a trigonal bipyramidal or octahedral geometry. In many documented crystal structures of transition metal complexes with triazole-containing ligands, distorted octahedral geometries are common.
Crystal Packing: The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. The amine group in triazolylamine ligands can act as a hydrogen bond donor, while the triazole ring can participate in π-π stacking interactions. These interactions can lead to the formation of supramolecular architectures in the solid state.
| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) C-N-M |
| Rhenium(I) tricarbonyl with 2-pyridyl-1,2,3-triazole derivative | Re(I) | Distorted Octahedral | Re-N(triazole): ~2.17, Re-N(pyridine): ~2.18, Re-C(carbonyl): ~1.92 | ~125 |
| Copper(I) with tris(triazolylmethyl)amine | Cu(I) | Distorted Tetrahedral | Cu-N(triazole): ~2.0, Cu-N(amine): ~2.1 | ~110 |
| Manganese(II) with multidentate triazole ligand | Mn(II) | Distorted Octahedral | Mn-N: 2.158 - 2.423 | Not specified |
Note: The data in this table is illustrative and represents typical values observed in related triazole-metal complexes due to the limited availability of specific data for methyl(1H-1,2,3-triazol-4-ylmethyl)amine.
Electrochemical Properties of Metal-Triazole Complexes
Cyclic voltammetry and other electrochemical techniques are used to probe the redox behavior of metal-triazole complexes. The electrochemical properties are highly dependent on the nature of the metal, the ligand, and the solvent system.
The reduction and oxidation potentials of a metal complex provide insight into the stability of different oxidation states. The electronic effects of substituents on the triazole ring can significantly influence these potentials. Electron-donating groups on the ligand generally make the metal center more electron-rich and easier to oxidize (a more negative oxidation potential), while electron-withdrawing groups have the opposite effect.
For instance, in Rhenium(I) complexes with pyridyl-triazole ligands, the first ligand-based reduction process is highly sensitive to the nature of the triazole isomer and its substituents, with the peak potential varying by as much as 700 mV. The electrochemical behavior of these complexes is crucial for their application in areas such as electrocatalysis.
Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes of triazolylamines have shown promise as catalysts in a variety of organic transformations. Their modular synthesis and tunable electronic and steric properties make them attractive candidates for catalyst development.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase. Copper-triazolylamine complexes have been investigated as catalysts for oxidation reactions, including the oxidation of alcohols and alkenes. They have also been explored as catalysts for the oxygen reduction reaction (ORR), which is relevant to fuel cell technology. The catalytic activity is often dependent on the ability of the ligand to stabilize the active metal species and facilitate the catalytic cycle.
Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which allows for easier separation and recycling. Triazolylamine complexes can be immobilized on solid supports, such as polymers or silica (B1680970), to create heterogeneous catalysts. This approach combines the high selectivity and activity of molecular catalysts with the practical advantages of heterogeneous systems.
A significant application of copper-triazole chemistry is in the CuAAC reaction itself, where copper complexes with triazole-containing ligands can act as highly efficient catalysts for the formation of other triazole compounds.
Computational and Theoretical Chemistry of Methyl 1h 1,2,3 Triazol 4 Ylmethyl Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a powerful method for investigating the electronic structure and molecular properties of compounds like methyl(1H-1,2,3-triazol-4-ylmethyl)amine. DFT calculations, often employing functionals such as B3LYP with basis sets like 6-31G* or 6-311++G(d,p), are used to optimize the molecular geometry and predict various properties. nih.govresearchgate.netresearchgate.net
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For 1,2,3-triazole derivatives, DFT studies help in understanding the planarity of the triazole ring and the orientation of its substituents. researchgate.netnih.gov The electronic properties, such as total energy, zero-point energy, and thermal corrections, can also be determined, which are crucial for assessing the molecule's stability. researchgate.net
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C4-C(methylene) | 1.51 |
| N1-N2 | 1.35 |
| N2-N3 | 1.30 |
| N3-C4 | 1.38 |
| C4-C5 | 1.37 |
| C5-N1 | 1.36 |
| C(methylene)-N(amine) | 1.47 |
| N(amine)-C(methyl) | 1.46 |
| **Bond Angles (°) ** | |
| N1-N2-N3 | 110.0 |
| N2-N3-C4 | 105.0 |
| N3-C4-C5 | 110.0 |
| C4-C5-N1 | 107.0 |
| C5-N1-N2 | 108.0 |
| C4-C(methylene)-N(amine) | 112.0 |
| C(methylene)-N(amine)-C(methyl) | 113.0 |
Note: These are representative values based on general findings for 1,2,3-triazole derivatives and may vary with the specific computational method used.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for analyzing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govirjweb.com The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values.
Typically, red and orange regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions signify positive potential, indicating sites for nucleophilic attack. nih.gov Green areas represent neutral potential. For 1,2,3-triazole derivatives, the nitrogen atoms of the triazole ring are consistently shown to be regions of high negative potential (red), making them likely sites for interaction with electrophiles or for forming hydrogen bonds. nih.govresearchgate.netresearchgate.net The hydrogen atoms, particularly those on the amine group, would be expected to show positive potential (blue). nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. irjweb.com For many 1,2,3-triazole derivatives, DFT calculations have been used to determine these energy values and predict their bioactivity. nih.govresearchgate.net
Table 2: Representative FMO Properties for a 1,2,3-Triazole Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 to -7.5 |
| ELUMO | -1.0 to -2.0 |
| Energy Gap (ΔE) | 4.5 to 6.5 |
Note: Values are typical for 1,2,3-triazole derivatives and serve as an estimate for this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. frontiersin.orgnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape and dynamic properties of a molecule like this compound. frontiersin.org
These simulations are typically performed using force fields such as AMBER or GROMACS in an explicit solvent environment (e.g., TIP3P water model) to mimic physiological conditions. frontiersin.orgpensoft.net MD simulations can provide insights into the flexibility of the molecule, the stability of different conformers, and its interactions with surrounding solvent molecules or biological targets over time. nih.govpensoft.net This is particularly useful for understanding how the molecule might bind to a receptor or enzyme active site. nih.gov
Quantum Chemical Descriptors and Structure-Property Relationships
From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to further quantify the reactivity and establish structure-property relationships. researchgate.net These descriptors, often derived from DFT calculations, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netscribd.com
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. researchgate.net
Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.
These parameters are crucial in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of a compound with its biological activity or other properties. slideshare.net
Table 3: Calculated Quantum Chemical Descriptors
| Descriptor | Formula | Typical Value Range (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.75 - 5.25 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 - 3.25 |
| Global Electrophilicity (ω) | χ²/2η | 1.3 - 4.8 |
Note: These values are derived from typical HOMO and LUMO energies for related compounds.
Predictive Modeling of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical in determining the supramolecular chemistry and biological activity of molecules. nih.govresearchgate.net The 1,2,3-triazole ring is known to participate in various non-covalent interactions, including hydrogen bonding (acting as an acceptor) and dipole-dipole interactions. acs.org
Computational methods like Hirshfeld surface analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and non-covalent interaction (NCI) plots are used to visualize and quantify these weak interactions. researchgate.netresearchgate.net These predictive models help in understanding how this compound might interact with biological receptors or other molecules, providing a basis for rational drug design and materials science applications. researchgate.netnih.gov
Applications in Chemical Science and Advanced Materials
Integration into Polymer Systems for Enhanced Material Properties
The incorporation of 1,2,3-triazole moieties, such as that found in methyl(1H-1,2,3-triazol-4-ylmethyl)amine, into polymer backbones or as side chains can significantly enhance the material's properties. These enhancements are largely attributed to the triazole ring's aromaticity, high nitrogen content, and ability to form strong intermolecular interactions.
Thermal Stability: Polymers containing 1,2,3-triazole rings often exhibit high thermal stability. mdpi.com For instance, energetic polymers synthesized with 1,2,3-triazole units have shown decomposition temperatures comparable to or exceeding those of traditional energetic polymers. mdpi.com The thermal stability of such polymers is influenced by the robust nature of the triazole ring, which requires significant energy to decompose. mdpi.com Similarly, ionic liquids based on 1-methyl-4-R-1,2,4-triazolium have demonstrated good thermal stability with decomposition temperatures ranging from 161-348 °C, making them suitable as plasticizers in high-temperature applications like solid propellants. researchgate.net
Conductivity: The nitrogen-rich structure of the triazole ring can facilitate proton transport, making triazole-containing polymers promising candidates for proton-conducting membranes in fuel cells. Polymers and copolymers of 1-vinyl-1,2,4-triazole (B1205247) have been investigated for this purpose, showing high proton conductivity, especially at elevated temperatures in anhydrous conditions. nih.gov The mechanism of proton conductivity is believed to involve intermolecular proton transfer (structural diffusion), which is facilitated by the presence of three nitrogen atoms in the triazole ring. nih.gov Copolymers of 1-vinyl-1,2,4-triazole with 2-acrylamido-2-methyl-1-propanesulfonic acid have demonstrated high proton conductivity of 2 × 10−3 S/cm at 130 °C in an anhydrous state. nih.gov
| Property Enhanced | Polymer System Example | Mechanism/Contributing Factors |
|---|---|---|
| Thermal Stability | Energetic polymer with furazan, 1,2,3-triazole, and nitramine subunits | The inherent stability of the 1,2,3-triazole ring contributes to the overall thermal robustness of the polymer. mdpi.com |
| Thermal Stability | Hydroxyl-terminated polybutadiene (B167195) (HTPB) with 1-methyl-4-R-1,2,4-triazolium-based ionic liquid plasticizers | The ionic liquids exhibit high decomposition temperatures (161-348 °C). researchgate.net |
| Proton Conductivity | Copolymers of 1-vinyl-1,2,4-triazole and 2-acrylamido-2-methyl-1-propanesulfonic acid | Intermolecular proton hopping facilitated by the nitrogen atoms of the triazole ring. nih.gov |
Role in Bioconjugation Methodologies as a Chemical Linker
The 1,2,3-triazole linkage, often formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, is a cornerstone of modern bioconjugation. This compound represents a fundamental structure that can be readily functionalized to create bifunctional linkers for connecting biomolecules.
These linkers are prized for their stability and the mild, bioorthogonal conditions under which they are formed. nih.gov A bifunctional linker can, for example, possess an amine group for reaction with one molecule and a group capable of participating in a click reaction to attach to another. This strategy is widely used to create neoglycoproteins, where carbohydrates are attached to proteins for various applications, including the development of therapeutics and studies of glycobiology. nih.gov The triazole ring serves as a stable, inert connection that does not interfere with the biological activity of the conjugated molecules.
Development of Chemical Sensors for Environmental and Analytical Applications
Derivatives of this compound are instrumental in the design of chemosensors for the detection of various analytes, with a significant focus on heavy metal cations. researchgate.net The nitrogen atoms within the 1,2,3-triazole ring can act as effective binding sites for metal ions. sci-hub.se
Heavy Metal Cation Sensing: Ferrocenyl-triazole complexes have been synthesized and demonstrated to be effective electrochemical sensors for the quantification of heavy metal ions such as Cd2+, Pb2+, and Cu2+. rsc.orgrsc.org In these sensors, the triazole unit provides the binding site for the metal cation, while the ferrocenyl group acts as the electrochemical reporter. The binding event modulates the redox properties of the ferrocene, leading to a detectable signal. rsc.orgrsc.org The design of these sensors often involves creating a specific binding pocket for the target ion to enhance selectivity. sci-hub.se
| Sensor Type | Target Analyte(s) | Key Components of the Sensor | Principle of Detection |
|---|---|---|---|
| Electrochemical Sensor | Cd2+, Pb2+, Cu2+ | Ferrocenyl group and a 1,2,3-triazole ligand | The binding of the metal ion to the triazole moiety alters the redox potential of the ferrocene, which is measured electrochemically. rsc.orgrsc.org |
| Fluorescent Sensor | Pb2+ | Dianthracene-cyclen with a triazole linker | The binding of Pb2+ to the sensor complex leads to an enhancement in fluorescence intensity. sci-hub.se |
| Electrochemical Sensor | Pb2+ | Calix dntb.gov.uaarene conjugated with bis-triazole | The binding of the metal ion to the triazole and other functional groups on the modified electrode enhances the electrical current. sci-hub.se |
Precursor Chemistry for Agrochemical Compounds
The triazole scaffold is a well-established pharmacophore in the agrochemical industry, forming the basis for a wide range of fungicides and herbicides. This compound and its derivatives serve as valuable precursors in the synthesis of these active ingredients. chemimpex.com The stability and reactivity of the triazole ring allow for the construction of complex molecules with desired biological activities. chemimpex.com For example, novel 1,2,4-triazole (B32235) derivatives containing an amidine moiety have been synthesized and shown to possess insecticidal activity against pests like Aphis gossypii and Plutella xylostella. researchgate.net
Studies on Corrosion Inhibition Mechanisms by Triazole Derivatives
1,2,3-Triazole derivatives have emerged as highly effective and environmentally friendly corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in acidic media. dntb.gov.uamdpi.com The mechanism of corrosion inhibition involves the adsorption of the triazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. encyclopedia.pub
The adsorption process can occur through several types of interactions:
Chemisorption: Involving the sharing of electrons between the heteroatoms (nitrogen) of the triazole ring and the vacant d-orbitals of the metal atoms. nih.gov
Physisorption: Electrostatic interactions between the charged metal surface and the charged inhibitor molecules. encyclopedia.pub
π-electron interactions: The π-electrons of the triazole ring can interact with the metal surface. encyclopedia.pub
The effectiveness of these inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy. researchgate.net The presence of substituents on the triazole ring can significantly influence the inhibition efficiency by altering the electron density on the ring and the molecule's solubility. mdpi.com
Supramolecular Chemistry and Crystal Engineering with Triazole Scaffolds
The 1,2,3-triazole ring is a highly versatile building block in supramolecular chemistry and crystal engineering due to its unique combination of properties. nih.gov It can participate in a wide range of non-covalent interactions, which are fundamental to the self-assembly of complex molecular architectures.
Key supramolecular interactions involving the 1,2,3-triazole ring include:
Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the C-H bond of the triazole ring can act as a weak hydrogen bond donor. nih.gov
Coordination to Metal Ions: The nitrogen atoms can coordinate to metal ions, enabling the formation of coordination polymers and metal-organic frameworks. nih.gov
Anion Recognition: The polarized C-H bond of the triazole ring can interact with anions. This interaction is enhanced in 1,2,3-triazolium salts, where the positive charge strengthens the hydrogen bond donation. beilstein-journals.orgnih.gov
These interactions have been exploited to construct a variety of supramolecular structures, including macrocycles, catenanes, and rotaxanes, with applications in molecular recognition, sensing, and catalysis. nih.govresearchgate.net The predictable geometry and facile synthesis via click chemistry make the 1,2,3-triazole unit a favored component for the rational design of crystalline materials with desired structures and properties. ias.ac.in
Future Research Directions and Concluding Remarks
Unexplored Synthetic Pathways and Functionalization Opportunities
While the CuAAC reaction is the predominant method for creating 1,4-disubstituted 1,2,3-triazoles, future research should venture into less conventional synthetic strategies to access methyl(1H-1,2,3-triazol-4-ylmethyl)amine and its derivatives. mdpi.com Alternative pathways, such as the 1,3-cycloaddition of nitriles with active methylene (B1212753) groups to aromatic azides or reactions involving diazo compounds, could yield novel isomers or functionalized precursors not readily accessible through standard click chemistry. mdpi.com
The true potential, however, lies in the diverse functionalization opportunities of the core structure. The this compound molecule presents multiple reactive sites for modification:
The Amine Group: The primary amine can be readily transformed into a wide array of functional groups, including amides, sulfonamides, carbamates, and ureas. This allows for the attachment of complex molecular fragments, tuning the molecule's solubility, and introducing new recognition sites or catalytic functionalities.
The Triazole Nitrogens: The N1 and N2 positions of the triazole ring are available for alkylation or arylation, which can significantly alter the electronic properties and steric profile of the molecule. This modification is crucial for fine-tuning its role as a ligand or a component in supramolecular systems.
The Triazole C5-H Bond: The C5 proton of the 1,2,3-triazole ring is acidic and can be deprotonated to form powerful carbanionic donors or mesoionic carbenes, opening up novel coordination chemistry possibilities.
Future work could focus on developing one-pot, multi-component reactions that build complexity around this scaffold, leading to libraries of novel compounds for screening in various applications. chemijournal.com For instance, sequential functionalization could generate elaborate structures like the well-known ligand Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), showcasing the potential for creating complex architectures from simple triazole-amine precursors. cymitquimica.com
Advancements in Triazole-Based Ligand Design for Tailored Catalytic Applications
The 1,2,3-triazole framework is an exceptional platform for ligand design in transition-metal catalysis. rsc.org The nitrogen-rich heterocycle can act as a strong metal chelator. rsc.org this compound, with its proximate triazole and amine functionalities, is a prime candidate for development as a bidentate N,N'-donor ligand.
Future research should focus on several key areas:
Chelation and Complex Formation: Systematic studies on the coordination chemistry of this compound with various transition metals (e.g., Palladium, Copper, Rhodium, Iridium) are needed. researchgate.net Understanding the stability, geometry, and electronic structure of these complexes is fundamental to designing effective catalysts.
Catalyst Development: These novel metal complexes could be explored as catalysts for a range of important organic transformations. Drawing inspiration from established "ClickPhos" ligands, which are triazole-based monophosphines used in palladium-catalyzed cross-coupling reactions, derivatives of this compound could be designed for reactions such as Suzuki-Miyaura coupling, Heck reactions, and C-H activation. acs.orgacs.org
Tuning Ligand Properties: By synthetically modifying the substituents on the triazole ring or the amine (as described in 9.1), the steric and electronic properties of the resulting ligand can be precisely controlled. This allows for the fine-tuning of catalytic activity and selectivity for specific substrates, moving towards bespoke catalyst design for challenging chemical transformations.
A particularly advanced area of exploration involves the "non-innocent" behavior of triazole ligands, where the ligand itself can participate in the catalytic cycle beyond simple coordination, offering a sophisticated mechanism for enhancing catalytic efficiency.
Emerging Roles in Supramolecular and Nanoscience Applications
The unique ability of the 1,2,3-triazole ring to engage in a variety of non-covalent interactions makes it an ideal building block for supramolecular chemistry and nanoscience. The polarized C5-H bond can act as a hydrogen-bond donor for anion recognition, while the nitrogen lone pairs can coordinate cations. nih.gov
Future applications of this compound in this domain include:
Molecular Recognition: The compound and its derivatives can be incorporated into larger host molecules, such as macrocycles, designed for the selective recognition of specific ions or small molecules. nih.gov The interplay between the triazole C-H donor, the nitrogen acceptors, and the functionalized amine side-chain could lead to highly selective receptors.
Self-Assembled Materials: Triazole derivatives are known to form supramolecular aggregates through a combination of hydrogen bonding, coordination, and π-π stacking interactions. researchgate.net this compound could serve as a key component in the design of stimuli-responsive gels, liquid crystals, and other soft materials.
Nanoscience and Surface Modification: In materials science, triazoles are used as linkers to functionalize surfaces and nanoparticles. rsc.org The amine group of this compound provides a convenient anchor point for grafting the molecule onto surfaces like silica (B1680970) or magnetic nanoparticles. mdpi.comrsc.org This could lead to the development of novel heterogeneous catalysts, sensors, or nanostructured materials with tailored properties. chemijournal.comresearchgate.net There is also significant potential in using this molecule as a building block for creating new Metal-Organic Frameworks (MOFs). chemijournal.com
Integration of Advanced Computational Methods for Rational Design
The rational design of molecules for specific applications can be dramatically accelerated by integrating advanced computational methods. irjweb.com Quantum chemical techniques like Density Functional Theory (DFT) have become standard practice for predicting the outcomes of chemical reactions and understanding molecular properties. irjweb.comsemnan.ac.ir
For this compound, computational chemistry can guide future research in several ways:
Predicting Reactivity and Synthetic Outcomes: DFT calculations can model potential synthetic pathways, helping to predict the regioselectivity of reactions like N-alkylation and the thermodynamic favorability of different functionalization strategies. semnan.ac.ir This can save significant experimental time and resources.
Designing Novel Ligands and Catalysts: Computational screening of virtual libraries based on the this compound scaffold can identify promising candidates for new catalytic ligands. By calculating binding energies and modeling transition states, researchers can rationally design ligands with enhanced activity and selectivity for target reactions.
Modeling Supramolecular Interactions: Molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound will bind to target anions, cations, or biological macromolecules. nih.govresearchgate.netscilit.com This is crucial for the rational design of supramolecular receptors and potent enzyme inhibitors. ijpsdronline.com These studies can elucidate the specific hydrogen bonding and electrostatic interactions that govern molecular recognition events. researchgate.net
Interdisciplinary Impact on Fundamental Chemical Understanding
The study of relatively simple yet highly functional molecules like this compound contributes profoundly to our fundamental understanding of chemistry, with impacts reaching across multiple disciplines. The explosive growth of research in this area is a direct result of the reliability and modularity of click chemistry. nih.govbirmingham.ac.uk
The ongoing investigation of this compound and its derivatives will continue to enhance our knowledge in several core areas:
Non-Covalent Interactions: The 1,2,3-triazole ring is a model system for studying unconventional hydrogen bonds (such as C-H···anion interactions), providing valuable data on the nature and strength of these fundamental forces. nih.gov
Bioisosterism in Medicinal Chemistry: The triazole ring is widely recognized as a stable and effective bioisostere for the amide bond. researchgate.netlifechemicals.com Studying how the incorporation of the this compound moiety into peptides or other bioactive molecules affects their conformation and function provides crucial insights for drug discovery. lifechemicals.com
Reaction Mechanisms: Further exploration of triazole synthesis and functionalization continues to refine our understanding of reaction mechanisms, particularly in the field of copper catalysis. mdpi.com
Fostering Interdisciplinary Science: The simplicity and robustness of triazole chemistry empower non-specialists in fields like biology, materials science, and medicine to synthesize complex molecular probes, conjugates, and materials. pcbiochemres.comresearchgate.net This accessibility lowers the barrier to entry for sophisticated chemical synthesis, fostering collaboration and accelerating discovery at the interface of chemistry and other sciences.
Q & A
Basic: What are standard synthetic protocols for methyl(1H-1,2,3-triazol-4-ylmethyl)amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by alkylation or reductive amination to introduce the methylamine moiety. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
- Catalysts : Copper(I) iodide or TBTA ligands improve regioselectivity in CuAAC .
- Temperature : Reactions often proceed at 60–80°C for cycloaddition, while alkylation may require milder conditions (25–40°C) to avoid side products .
For optimization, use design of experiments (DoE) to systematically vary parameters (e.g., solvent/base ratios, temperature) and monitor purity via HPLC .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for triazole protons (δ 7.5–8.5 ppm) and methylene/methyl groups (δ 2.5–4.0 ppm). Coupling patterns confirm regiochemistry .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
Advanced: How can contradictions in reported bioactivity data for triazole derivatives be resolved?
Answer: Discrepancies often arise from:
- Substituent effects : Minor changes (e.g., electron-withdrawing groups on the triazole) alter binding affinity. Compare data using SAR tables (see example below) .
- Assay variability : Standardize bioactivity tests (e.g., MIC for antimicrobial studies) and include positive controls (e.g., ciprofloxacin) .
| Substituent Position | Bioactivity (IC₅₀, μM) | Target Protein | Reference |
|---|---|---|---|
| 4-Methoxy phenyl | 2.1 ± 0.3 | Kinase A | |
| 3-Chloro phenyl | 5.8 ± 0.9 | Kinase A |
Advanced: What computational methods are suitable for predicting the reactivity of this compound in drug design?
Answer:
- DFT Calculations : Use B3LYP/6-311G(d,p) to map electrostatic potential (MEP) surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding modes with targets (e.g., kinases, GPCRs). Validate with MD simulations .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions early in development .
Basic: How does the triazole ring influence the compound’s stability under physiological conditions?
Answer:
The 1,2,3-triazole core enhances metabolic stability due to:
- Resistance to hydrolysis (vs. ester/amide bonds).
- π-π stacking interactions with aromatic residues in proteins, reducing enzymatic degradation .
Test stability via accelerated degradation studies (pH 1–10, 37°C) with LC-MS monitoring .
Advanced: What strategies mitigate low yields in multi-step syntheses of this compound derivatives?
Answer:
- Flow Chemistry : Improves yield in CuAAC by precise control of residence time and reagent mixing .
- Protecting Groups : Use Boc for amines during alkylation to prevent side reactions .
- Workup Optimization : Replace column chromatography with pH-selective extraction (e.g., HCl washes to isolate amine intermediates) .
Advanced: How can hydrogen-bonding patterns in crystal structures inform formulation design?
Answer: Single-crystal X-ray diffraction reveals:
- Intramolecular H-bonds : Stabilize conformation (e.g., N-H⋯N in triazole rings), impacting solubility .
- Intermolecular networks : Predict polymorph stability. For example, zigzag chains via N-H⋯O bonds suggest hygroscopicity risks .
Use Mercury CSD software to analyze packing motifs and guide co-crystal screening .
Basic: What are the key differences between solution-phase and solid-state reactivity of this compound?
Answer:
- Solution Reactivity : Amine group participates in nucleophilic substitutions (e.g., with acyl chlorides) .
- Solid-State Stability : Limited reactivity due to crystal lattice energy. Characterize via TGA-DSC to identify decomposition thresholds (>200°C in most triazoles) .
Advanced: How do electron-withdrawing/donating substituents affect the compound’s spectroscopic and biological profiles?
Answer:
- Spectroscopic Shifts : Electron-withdrawing groups (e.g., -NO₂) deshield adjacent protons, downfield-shifting NMR peaks .
- Bioactivity : -OCH₃ groups enhance membrane permeability (logP reduction) but may reduce target affinity. Balance via Hansch analysis .
Advanced: What mechanistic insights can be gained from kinetic studies of this compound reactions?
Answer:
- Rate-Limiting Steps : Use stopped-flow NMR to identify if cycloaddition (CuAAC) or alkylation is rate-limiting .
- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots to distinguish between concerted (lower ΔS‡) and stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
